Trioleyl phosphate
Description
Properties
IUPAC Name |
tris[(Z)-octadec-9-enyl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H105O4P/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-56-59(55,57-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)58-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h25-30H,4-24,31-54H2,1-3H3/b28-25-,29-26-,30-27- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVETUDAIEHYIKZ-IUPFWZBJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOP(=O)(OCCCCCCCCC=CCCCCCCCC)OCCCCCCCCC=CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCOP(=O)(OCCCCCCCC/C=C\CCCCCCCC)OCCCCCCCC/C=C\CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H105O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
849.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3305-68-8 | |
| Record name | Trioleyl phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3305-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trioleyl phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003305688 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trioleyl phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.986 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | TRIOLEYL PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04N84W7M6Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Mechanism and Conditions
- Reactants: Oleyl alcohol and phosphorus oxychloride in a molar ratio of approximately 3:1.
- Temperature Control: The reaction is typically conducted between 120°C to 190°C for triaryl phosphates, but for trialkyl phosphates such as this compound, lower temperatures around 65°C are preferred to avoid side reactions and degradation.
- Catalysts: Metal salt catalysts may be used to enhance reaction rates, but their residues must be removed during purification.
Purification Process
- Washing: The crude reaction mixture is washed sequentially with dilute aqueous acid (e.g., 1% HCl) to remove metal salts, followed by dilute alkali (e.g., 1% NaOH) to neutralize and remove acidic impurities, and finally with water to remove residual salts and reactants.
- Steam Stripping: Blowing steam through the reaction mixture at controlled temperatures (120–190°C) facilitates the removal of halogen-containing and acid-forming impurities by hydrolysis and decomposition.
- Distillation: Vacuum distillation is used to separate pure this compound from unreacted alcohol and water. The fore-fraction containing water and unreacted alcohol is discarded or recycled, and the pure ester fraction is collected.
Comparative Data Table: Preparation Parameters and Yields
Specific Research Findings on this compound Preparation
While direct literature on this compound is limited, analogous compounds such as trioctyl phosphate provide insight into optimal preparation methods:
A patented synthesis method for trioctyl phosphate involves dripping phosphorus oxychloride into isooctyl alcohol at 47–53°C, maintaining the reaction temperature around 65°C during addition, followed by neutralization with alkali at 70°C and multiple washings to remove impurities. The final product is obtained by vacuum distillation, achieving yields of 81–83%. This method is adaptable to this compound synthesis due to similar chemical properties of the oleyl and octyl alcohols.
The use of controlled temperature and pH during neutralization is critical to maximize yield and purity, preventing hydrolysis or side reactions that degrade the product.
Removal of acid-forming impurities by steam blowing and subsequent washing steps ensures the final this compound is free from corrosive and catalytic residues, enhancing stability and performance in applications.
Summary of Preparation Methodology for this compound
| Step Number | Procedure Description | Key Conditions and Notes |
|---|---|---|
| 1. Reaction | Gradual addition of phosphorus oxychloride to oleyl alcohol under stirring | Temperature 60–70°C, molar ratio ~3:1 |
| 2. Reaction Completion | Maintain temperature for several hours to ensure complete esterification | 4–6 hours addition + 4–6 hours balance |
| 3. Neutralization | Add alkali solution (NaOH or soda ash) to neutralize acid byproducts | pH controlled between 8 and 9, temperature ~70°C |
| 4. Washing | Sequential washing with dilute acid, alkali, and water to remove impurities | Acid: ~1% HCl; Alkali: ~1% NaOH; multiple washes |
| 5. Steam Treatment | Blow steam through mixture to hydrolyze acid-forming impurities | Temperature 120–190°C, duration ~20 minutes |
| 6. Distillation | Vacuum distillation to separate pure this compound | Fore-fraction removal; collect pure ester fraction |
Chemical Reactions Analysis
Hydrolysis
Hydrolysis of trioleyl phosphate occurs under acidic or alkaline conditions, breaking ester bonds to yield phosphoric acid and oleyl alcohol.
Key Findings:
-
Mechanism : Nucleophilic attack by water on the electrophilic phosphorus atom, followed by cleavage of ester linkages .
-
Kinetics : Base-catalyzed hydrolysis proceeds faster due to increased nucleophilicity of hydroxide ions .
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Byproducts : Trace amounts of mono- and di-oleyl phosphate intermediates are observed during incomplete hydrolysis .
Key Findings:
-
Optimal Conditions : Excess oleyl alcohol and acid catalysts (e.g., sulfuric acid) drive the reaction to completion .
-
Side Reactions : Partial isomerization of oleyl chains (cis to trans) occurs at temperatures >180°C .
Substitution Reactions
This compound participates in nucleophilic substitution, particularly in reactions inspired by the Atherton–Todd mechanism .
| Reaction Type | Conditions | Reagents | Products | References |
|---|---|---|---|---|
| Phosphoramidate formation | CCl₄, triethylamine, 0–5°C | Primary amines | Trioleyl phosphoramidate |
Key Findings:
-
Mechanism : Activation of the phosphate ester by CCl₄ generates a chlorophosphate intermediate, which reacts with amines to form phosphoramidates .
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Catalyst Role : Triethylamine enhances reaction rates by deprotonating intermediates .
-
Limitations : Bulky oleyl chains reduce reactivity compared to smaller alkyl phosphates .
Thermal Stability and Decomposition
This compound exhibits stability up to 450°C but decomposes at higher temperatures.
| Property | Value | Conditions | References |
|---|---|---|---|
| Boiling Point | 805.2°C at 760 mmHg | Decomposition observed | |
| Flash Point | 452.7°C | Open cup |
Key Findings:
-
Pyrolysis Products : Decomposition yields phosphorus oxides, olefins, and carbonaceous residues .
-
Stability : The compound’s high flash point (452.7°C) makes it suitable for high-temperature applications .
Oxidation
Oxidation primarily targets the unsaturated oleyl chains, forming epoxides or ketones.
| Reaction Type | Conditions | Reagents | Products | References |
|---|---|---|---|---|
| Epoxidation | 40–60°C, 12 hours | H₂O₂, acetic acid | Epoxidized this compound |
Key Findings:
Scientific Research Applications
Trioleyl phosphate has several scientific research applications:
Neuropathy Research: It has been studied for its effects on glycolytic enzymes during the development of organophosphate-induced delayed neuropathy.
Respiratory System Research: It has been used to study the potentiation of acrylate ester-induced alterations in respiration.
Diabetes-Related Research: It has been investigated for its role in the accumulation of triosephosphates in hyperglycemia and its link to diabetic nephropathy.
Cancer Research: It has been used in studies related to advanced cancer research.
Toxicity and Skin Absorption Studies: It has been explored for its neurotoxic effects and absorption through the skin.
Mechanism of Action
The mechanism of action of trioleyl phosphate involves its interaction with specific molecular targets and pathways. For example, in neuropathy research, it affects glycolytic enzymes, particularly phosphofructokinase, which plays a role in the development of organophosphate-induced delayed neuropathy. In respiratory system research, it potentiates the effects of acrylate esters on respiration. The exact molecular targets and pathways may vary depending on the specific application and context of the research.
Comparison with Similar Compounds
Trioleyl phosphate can be compared with other similar compounds in the alkyl phosphate family, such as:
- Trilauryl phosphate
- Tristearyl phosphate
- Dioleyl phosphate
These compounds share a common phosphate core structure but differ in the identity of the alkyl chains attached to the phosphorus atom . This compound is unique due to its three oleic acid residues, which impart specific properties such as its use as a plasticizer and emollient .
Biological Activity
Trioleyl phosphate (TOP) is an organophosphate compound with a chemical formula of C₅₄H₁₀₅O₄P. It is primarily studied for its biological activity, particularly its interaction with cellular pathways and potential health effects. This article delves into the biological activity of this compound, examining its mechanisms of action, effects on cellular metabolism, and implications for health.
- Chemical Name : this compound
- Molecular Formula : C₅₄H₁₀₅O₄P
- CAS Number : 6436723
This compound has been identified as a selective modulator of peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in adipocyte differentiation and metabolism. Studies indicate that TOP does not induce the expression of browning-related genes in adipocytes, contrasting with classical PPARγ agonists like rosiglitazone. This selective modulation suggests that while TOP can influence metabolic pathways, it may not promote the same beneficial effects as other PPARγ agonists.
Key Findings:
- Adipogenesis : TOP promotes white adipogenesis rather than brown adipocyte differentiation, which is typically associated with improved metabolic health.
- Phosphorylation Effects : TOP fails to protect PPARγ from phosphorylation at Ser273, a modification linked to reduced metabolic function. This contrasts with rosiglitazone, which maintains PPARγ phosphorylation status and enhances metabolic outcomes.
Biological Activity Studies
Research has utilized various models to assess the biological activity of this compound:
-
In Vitro Studies :
- 3T3-L1 mouse preadipocytes were treated with TOP to evaluate fatty acid uptake and gene expression related to adipogenesis.
- Results indicated that while TOP increased fatty acid uptake, it did not enhance the expression of mitochondrial biogenesis genes or other markers associated with healthy adipocyte function.
-
In Vivo Studies :
- C57BL/6J male mice were administered TOP in conjunction with high-fat diets to observe changes in metabolic parameters.
- Mice treated with TOP showed altered lipid metabolism compared to those treated with rosiglitazone, reinforcing the notion that TOP may lead to adverse metabolic effects.
Case Study 1: Metabolic Disruption
A study investigated the effect of this compound on glucose metabolism in human primary preadipocytes. The findings suggested that exposure to TOP led to impaired glucose uptake and altered insulin signaling pathways, indicating potential risks for metabolic disorders such as type 2 diabetes.
Case Study 2: Proteomic Analysis
Proteomic analyses revealed distinct proteomic profiles between cells treated with rosiglitazone and those treated with TOP. The data suggested that TOP may inhibit pathways related to fatty acid oxidation and mitochondrial function, leading to decreased cellular respiration rates.
Summary Table of Biological Activities
| Activity Type | This compound (TOP) | Rosiglitazone |
|---|---|---|
| PPARγ Modulation | Selective modulator | Full agonist |
| Adipocyte Differentiation | Promotes white adipogenesis | Induces browning |
| Fatty Acid Uptake | Increased uptake | Increased uptake |
| Gene Expression | No induction of browning genes | Induces mitochondrial genes |
| Phosphorylation Status | Inhibits protection at Ser273 | Protects Ser273 |
Health Implications
The adverse effects associated with this compound's selective modulation of PPARγ raise concerns about its safety in consumer products, particularly in cosmetics where it may be used as an emulsifier or skin conditioning agent. Regulatory assessments suggest that while this compound is considered safe when formulated correctly, ongoing research is necessary to fully understand its long-term health implications.
Q & A
Q. What are the standard analytical methods for identifying trioleyl phosphate in experimental samples?
this compound can be identified using infrared (IR) spectroscopy with characteristic absorption peaks at 2920 cm⁻¹ (C-H stretching), 2850 cm⁻¹ (C-H stretching), 1465 cm⁻¹ (CH₂ bending), 1265 cm⁻¹ (P=O stretching), and 1020 cm⁻¹ (P-O-C stretching) . Liquid film methods are recommended for sample preparation to ensure clarity of spectral features. Confirmatory tests may include solubility in ethanol and reaction with ozone reagent, where the disappearance of red coloration indicates unsaturation in oleyl chains .
Q. What are the primary physicochemical properties of this compound relevant to formulation studies?
Key properties include:
Q. How is this compound synthesized, and what purity criteria are enforced for research-grade material?
While synthesis protocols are not explicitly detailed in the evidence, purity standards include:
- Heavy metals ≤ 20 ppm (tested via atomic absorption spectroscopy).
- Hydrogen impurities ≤ 2 ppm (assessed via gas chromatography). Purity is critical for minimizing interference in studies on its plasticizing efficacy or biocompatibility .
Advanced Research Questions
Q. How can researchers optimize experimental designs to quantify this compound in complex matrices?
Use UV-Vis spectrophotometry with a phosphate-specific assay:
- Prepare a standard curve (0–100 µM) using KH₂PO₄ and measure absorbance at 880 nm.
- Apply LINEST regression in Excel to calculate slope, intercept, and errors.
- Report concentrations with 95% confidence intervals and validate against spiked recovery tests (target: 90–110% recovery) . For lipid-rich samples, pre-extraction with hexane is advised to isolate this compound from interferents .
Q. What methodologies address discrepancies in phosphate concentration measurements between Rigler bioassay and steady-state estimates?
Discrepancies arise from:
- Filtration artifacts : Particulate phosphorus may dissolve during SRP (soluble reactive phosphorus) analysis, inflating values. Use 0.22 µm filters pre-rinsed with ultrapure water.
- Acidification effects : Hydrolysis of organic phosphates (e.g., this compound) in acidic reagents releases inorganic phosphate. Employ non-destructive NMR or enzyme-linked assays for direct quantification .
Q. How can the plasticizing efficiency of this compound be evaluated in polymer matrices?
- Thermal Analysis : Measure glass transition temperature (Tg) reduction via differential scanning calorimetry (DSC). A >10°C decrease in Tg indicates effective plasticization.
- Mechanical Testing : Assess tensile strength and elongation-at-break in this compound-doped polymers vs. controls.
- Compare with alternatives (e.g., triphenyl phosphate) to contextualize performance .
Q. What data gaps exist in the safety assessment of this compound, and how can they be addressed?
Current gaps include:
- Impurity profiles : Use LC-MS to identify synthesis byproducts (e.g., mono- or di-oleyl phosphate).
- ADME (Absorption, Distribution, Metabolism, Excretion) : Conduct radiolabeled (³²P) studies in rodent models to track tissue accumulation and metabolic pathways .
- Ecotoxicity : Evaluate aquatic toxicity using OECD Test No. 201 (algae growth inhibition) .
Methodological Notes
- Statistical rigor : For regression-based quantification, ensure R² ≥ 0.99 and residuals follow a normal distribution (Shapiro-Wilk test, p > 0.05) .
- Contradiction resolution : When literature values conflict (e.g., logP estimates), prioritize peer-reviewed studies using empirical measurements (e.g., shake-flask method) over predictive models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
